Tert-butyl 4-(2-methylbut-3-yn-2-yl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(2-methylbut-3-yn-2-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C14H24N2O2. It is known for its unique structure, which includes a piperazine ring substituted with a tert-butyl group and a 2-methylbut-3-yn-2-yl group.
Preparation Methods
The synthesis of tert-butyl 4-(2-methylbut-3-yn-2-yl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and 2-methylbut-3-yn-2-ol. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like methanol. The mixture is usually stirred at room temperature for a specific duration to achieve the desired product .
Chemical Reactions Analysis
Tert-butyl 4-(2-methylbut-3-yn-2-yl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl or 2-methylbut-3-yn-2-yl groups are replaced by other functional groups.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol
Scientific Research Applications
Tert-butyl 4-(2-methylbut-3-yn-2-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-methylbut-3-yn-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The tert-butyl and 2-methylbut-3-yn-2-yl groups can also influence the compound’s reactivity and binding affinity, contributing to its overall biological effects .
Comparison with Similar Compounds
Tert-butyl 4-(2-methylbut-3-yn-2-yl)piperazine-1-carboxylate can be compared with similar compounds such as tert-butyl 2-methylbut-3-yn-2-yl carbonate and other piperazine derivatives. These compounds share structural similarities but differ in their functional groups and reactivity. The unique combination of the tert-butyl and 2-methylbut-3-yn-2-yl groups in this compound distinguishes it from other compounds and contributes to its specific properties and applications .
Properties
IUPAC Name |
tert-butyl 4-(2-methylbut-3-yn-2-yl)piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-7-14(5,6)16-10-8-15(9-11-16)12(17)18-13(2,3)4/h1H,8-11H2,2-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNQLXYKGVWFQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C)(C)C#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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